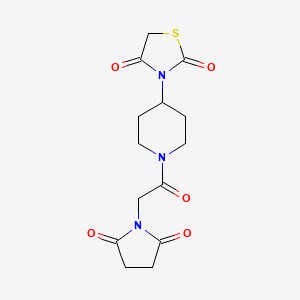

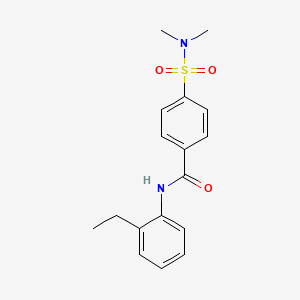

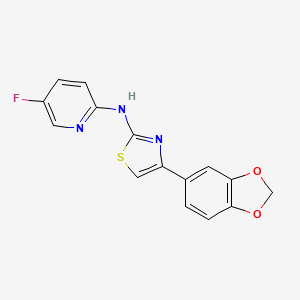

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has shown potential as a therapeutic agent for various diseases.

Applications De Recherche Scientifique

Plant Biology and Morphogenesis

Urea derivatives exhibit cytokinin-like activity, significantly influencing cell division and differentiation. For instance, certain urea derivatives outperform adenine compounds in cytokinin activity, promoting in vitro plant morphogenesis. Structural variations among urea derivatives can either enhance or diminish their activity, underscoring the importance of chemical structure in their biological functions (Ricci & Bertoletti, 2009).

Antimicrobial Activity

Urea derivatives have been evaluated for their antimicrobial properties, with some showing promising activity against various bacteria. The structural features of these derivatives, including hydrophobic, electronic, and topological descriptors, significantly influence their biological activity. This highlights the potential of urea derivatives as antimicrobial agents, with specific compounds exhibiting broad-spectrum activity (Buha et al., 2012).

Synthesis Methods

Efficient synthesis methods for urea derivatives under microwave irradiation offer advantages in terms of reaction time and yield. These methods facilitate the creation of novel urea derivatives, expanding the repertoire of compounds available for further biological and chemical studies (Li & Chen, 2008).

Metallo-Supramolecular Macrocycles

Urea derivatives can form metallo-supramolecular macrocycles, showcasing the ability to control the assembly through methyl substitution on pyridine rings. These macrocycles, featuring urea carbonyl groups, provide hydrogen bonding sites, illustrating the utility of urea derivatives in designing complex molecular assemblies (Troff et al., 2012).

Ion-Pair Binding

The synthesis of ambidentate ligands from urea derivatives demonstrates their capacity to bind metal ions through distinct donor atoms, facilitating ion-pair binding. This unique binding mode underscores the potential of urea derivatives in creating ligands for complexation and hydrogen bonding interactions, contributing to the development of new materials for various applications (Qureshi et al., 2009).

Propriétés

IUPAC Name |

1-(3-methylphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-3-2-4-17(7-13)21-18(22)20-10-14-8-16(11-19-9-14)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLILGWFESALBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol](/img/structure/B2842293.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2842299.png)

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)